molecular formula C18H22N4O B2614985 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide CAS No. 1448057-85-9

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide

Cat. No.: B2614985
CAS No.: 1448057-85-9
M. Wt: 310.401
InChI Key: DARCNFLLDOBVCQ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopentyl and cyclopropyl groups via substitution reactions. The final step often involves the coupling of the pyrazole derivative with isonicotinic acid or its derivatives under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • [(5-cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate

Uniqueness

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide stands out due to its unique combination of cyclopentyl and cyclopropyl groups attached to the pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(14-7-9-19-10-8-14)20-12-15-11-17(13-5-6-13)22(21-15)16-3-1-2-4-16/h7-11,13,16H,1-6,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARCNFLLDOBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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